molecular formula C8H8N4O2S B13008320 2-Aminoquinoxaline-6-sulfonamide

2-Aminoquinoxaline-6-sulfonamide

Cat. No.: B13008320
M. Wt: 224.24 g/mol
InChI Key: GZICEHIGXZUJFZ-UHFFFAOYSA-N
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Description

2-Aminoquinoxaline-6-sulfonamide is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N4O2S. It is a derivative of quinoxaline, which is known for its versatile pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoquinoxaline-6-sulfonamide typically involves the condensation of o-phenylenediamine with a sulfonamide derivative. One common method includes the reaction of 2-nitroaniline with sulfur dioxide and ammonia, followed by reduction to yield the desired sulfonamide . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce production costs, and maintain consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Aminoquinoxaline-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroquinoxaline derivatives, while substitution reactions can produce a wide range of functionalized quinoxaline compounds .

Scientific Research Applications

2-Aminoquinoxaline-6-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Aminoquinoxaline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Aminoquinoxaline-6-sulfonamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the amino and sulfonamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

2-aminoquinoxaline-6-sulfonamide

InChI

InChI=1S/C8H8N4O2S/c9-8-4-11-7-3-5(15(10,13)14)1-2-6(7)12-8/h1-4H,(H2,9,12)(H2,10,13,14)

InChI Key

GZICEHIGXZUJFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1S(=O)(=O)N)N

Origin of Product

United States

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